3-(Ethoxymethyl)azetidine: A Core Building Block for Modern Drug Discovery
3-(Ethoxymethyl)azetidine: A Core Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, saturated heterocycles have emerged as privileged scaffolds, offering a departure from traditional flat, aromatic structures and providing access to a greater three-dimensional chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and conformational rigidity can confer a range of desirable properties to drug candidates, including enhanced metabolic stability, improved aqueous solubility, and unique exit vectors for substituent placement.[3] These attributes often lead to better ligand-receptor interactions and improved pharmacokinetic profiles.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate the azetidine motif, underscoring its therapeutic relevance.[2] This guide focuses on a key derivative, 3-(Ethoxymethyl)azetidine, providing a comprehensive overview of its fundamental properties, synthesis, and strategic application in drug discovery.
Physicochemical Properties of 3-(Ethoxymethyl)azetidine
| Property | Predicted/Estimated Value | Rationale and Supporting Data |
| Molecular Formula | C₆H₁₃NO | - |
| Molecular Weight | 115.17 g/mol | - |
| CAS Number | 897019-61-3 (for hydrochloride salt)[4] | The free base is typically generated in situ or sourced from suppliers who may not list a separate CAS number. |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of the parent azetidine and other small alkyl-substituted amines. |
| Predicted Boiling Point | 130-150 °C | The parent azetidine has a boiling point of 61-62 °C.[5] The addition of the ethoxymethyl group will significantly increase the molecular weight and introduce a polar ether linkage, leading to stronger intermolecular forces and a higher boiling point.[6] |
| Predicted Density | ~0.9 - 1.0 g/mL | The density of azetidine is 0.847 g/cm³. The addition of the ethoxymethyl group is expected to increase the density slightly. |
| Predicted pKa (of conjugate acid) | 10.5 - 11.5 | The pKa of the conjugate acid of the parent azetidine is approximately 11.3.[7] The ether oxygen in the ethoxymethyl substituent is electron-withdrawing through induction, which may slightly decrease the basicity of the azetidine nitrogen, but the effect is expected to be modest.[8] |
| Solubility | Miscible with water and common organic solvents | The presence of the nitrogen and ether oxygen atoms allows for hydrogen bonding with protic solvents like water and alcohols. The alkyl chain ensures solubility in a range of organic solvents. |
Synthesis of 3-(Ethoxymethyl)azetidine: A Modular Approach
The synthesis of 3-(Ethoxymethyl)azetidine is most effectively approached through a robust and modular three-step sequence starting from commercially available precursors. This pathway involves the initial protection of the azetidine nitrogen, followed by ether formation, and concluding with deprotection to yield the target compound.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)
Rationale: The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[9] This step prevents the azetidine nitrogen from interfering with the subsequent etherification reaction.
Protocol:
-
To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base such as triethylamine or sodium bicarbonate (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield N-Boc-3-hydroxyazetidine as a white solid or colorless oil.
Step 2: Synthesis of tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate (Williamson Ether Synthesis)
Rationale: The Williamson ether synthesis is a robust and reliable method for forming ethers.[10][11] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[10] Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the alcohol.[12]
Protocol:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield N-Boc-3-(ethoxymethyl)azetidine.
Step 3: Synthesis of 3-(Ethoxymethyl)azetidine (Boc Deprotection)
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the free secondary amine.[13] Trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent are commonly used for this transformation.[14]
Protocol:
-
Dissolve N-Boc-3-(ethoxymethyl)azetidine (1.0 eq) in a suitable organic solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio with the solvent.
-
A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.
-
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
To obtain the free base, the resulting salt can be dissolved in water and basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12, followed by extraction with an organic solvent. The organic extracts are then dried and concentrated to yield 3-(Ethoxymethyl)azetidine.
Characterization and Analytical Profile
Rigorous characterization is essential to confirm the identity and purity of the synthesized 3-(Ethoxymethyl)azetidine. The following are the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
δ ~3.5-3.8 ppm (m, 4H): Signals corresponding to the two CH₂ groups of the azetidine ring.
-
δ ~3.4-3.5 ppm (q, 2H): A quartet for the -O-CH₂ -CH₃ group.
-
δ ~3.3-3.4 ppm (d, 2H): A doublet for the -CH-CH₂ -O- group.
-
δ ~2.8-3.0 ppm (m, 1H): A multiplet for the CH proton of the azetidine ring.
-
δ ~1.1-1.2 ppm (t, 3H): A triplet for the -O-CH₂-CH₃ group.
-
Variable (br s, 1H): A broad singlet for the N-H proton, which may be exchangeable with D₂O.
¹³C NMR (Predicted):
-
δ ~70-75 ppm: Signal for the -CH-CH₂ -O- carbon.
-
δ ~65-70 ppm: Signal for the -O-CH₂ -CH₃ carbon.
-
δ ~50-55 ppm: Signals for the two CH₂ carbons of the azetidine ring.
-
δ ~35-40 ppm: Signal for the CH carbon of the azetidine ring.
-
δ ~15 ppm: Signal for the -O-CH₂-CH₃ carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the functional groups present:
-
3300-3500 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.
-
2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1100 cm⁻¹ (strong): C-O-C stretching vibration of the ether linkage.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 115 is expected. Common fragmentation patterns would involve:
-
α-cleavage: Loss of an ethyl radical to give a fragment at m/z = 86, or loss of the ethoxymethyl radical.
-
Ring opening/fragmentation: Characteristic fragmentation of the azetidine ring.
Applications in Drug Discovery
3-(Ethoxymethyl)azetidine serves as a versatile building block for introducing a constrained, sp³-rich motif into drug candidates. The ethoxymethyl substituent can act as a hydrogen bond acceptor and can be used to modulate lipophilicity and explore specific binding pockets within a target protein.
A notable example of the utility of a closely related scaffold is in the development of potent and selective inhibitors of DNA polymerase theta (Polθ), a target in oncology.[15] In these inhibitors, the 3-hydroxymethyl-azetidine moiety was found to be an effective bioisostere of pyrrolidin-3-ol, demonstrating favorable pharmacokinetics.[15] The ethoxymethyl group in 3-(ethoxymethyl)azetidine can provide a similar structural and electronic profile, with the potential for altered metabolic stability and lipophilicity.
The secondary amine of 3-(ethoxymethyl)azetidine provides a convenient handle for further derivatization through common synthetic transformations such as:
-
N-Alkylation or N-Arylation: To connect the azetidine ring to other parts of a larger molecule.
-
Acylation or Sulfonylation: To introduce amide or sulfonamide linkages, which are common in drug molecules.
-
Reductive Amination: To form more complex amine structures.
Safety, Handling, and Storage
As a research chemical, 3-(Ethoxymethyl)azetidine should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for the free base is not widely available, data from related compounds such as azetidine and its derivatives provide guidance.[16]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[7]
-
Hazards: Expected to be a skin and eye irritant. May be harmful if swallowed or inhaled. The parent compound, azetidine, is flammable and corrosive.
Conclusion
3-(Ethoxymethyl)azetidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, combined with the synthetic accessibility of its secondary amine, provides a powerful tool for the design of novel therapeutics with potentially improved physicochemical and pharmacokinetic properties. This guide provides a foundational understanding of its properties, a reliable synthetic route, and insights into its application, empowering researchers to effectively utilize this important scaffold in their drug discovery programs.
References
- Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
- Google Patents. (n.d.). WO1999019297A1 - Synthesis of azetidine derivatives. Google Patents.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
-
Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmapproach. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. Retrieved from [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). EP2288610B1 - Azetidine and cyclobutane derivatives as jak inhibitors. Google Patents.
- Google Patents. (n.d.). EP0299513A1 - Azetidine derivatives, compositions and their use. Google Patents.
- Google Patents. (n.d.). EA006510B1 - Pharmaceutical compositions based on azetidine derivatives. Google Patents.
-
PubChem. (n.d.). Azetidine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... ResearchGate. Retrieved from [Link]
-
PubMed. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. PubMed. Retrieved from [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Azetidine, 1-acetyl-2-methyl-. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2025). 3 Trends That Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Acids. Wordpress. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Ethoxymethylsulfonylmethyl)azetidine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Wikipedia. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labsolu.ca [labsolu.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Ethoxymethylsulfonylmethyl)azetidine | C7H15NO3S | CID 81196951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 13. mrupp.info [mrupp.info]
- 14. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 15. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gold-chemistry.org [gold-chemistry.org]





